(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine
Overview
Description
“(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of derivatives related to pyrrolidine can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . It can also be functionalized, for example, proline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by steric factors . For a related compound, it was reported as a colorless to yellowish oily liquid .Scientific Research Applications
Application in Tobacco Research
Summary of the Application
N-Acetylnornicotine is a compound found in tobacco, particularly in a variety known as cherry-red tobacco . Researchers have been studying this compound to understand its role in the unique flavor and color of this tobacco variety .
Methods of Application or Experimental Procedures
The researchers used chromatography and mass spectrometry to structurally elucidate and quantitatively analyze 11 N′-n-acylnornicotines, including N-Acetylnornicotine, in cherry-red tobacco .
Results or Outcomes
The study found that N′-n-octanoylnornicotine and N′-n-hexanoylnornicotine showed the highest concentration, accounting for 94% of the detected N′-n-acylnornicotines . However, the researchers concluded that these compounds are not responsible for the cherry-red color appearance of the tobacco leaves .
Application in Medicinal Chemistry
Summary of the Application
N-Acetylnornicotine, being a nitrogen-containing heterocyclic compound, has potential applications in medicinal chemistry . These compounds are known for their structural and functional diversity, which can be optimized for specific applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for N-Acetylnornicotine in medicinal chemistry are not detailed in the source . However, the study of such compounds often involves synthesis and characterization using various chemical techniques .
Results or Outcomes
The outcomes of using N-Acetylnornicotine in medicinal chemistry are not specified in the source . However, nitrogen-containing heterocyclic compounds are known to have a wide range of medicinal and industrial applications .
Future Directions
The pyrrolidine ring and its derivatives have great potential in drug discovery . Medicinal chemists are guided to design new pyrrolidine compounds with different biological profiles . This suggests that “(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine” and similar compounds may have promising future applications in medicinal chemistry.
properties
IUPAC Name |
1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABMTSCLQGWBB-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975202 | |
Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine | |
CAS RN |
5979-94-2 | |
Record name | Pyrrolidine, 1-acetyl-2-(3-pyridinyl)-, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5979-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylnornicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLNORNICOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX6E0YC1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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